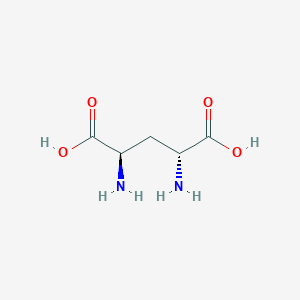D-Glutamic acid, 4-amino-, (4R)-
CAS No.: 189938-24-7
Cat. No.: VC16840717
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 189938-24-7 |
|---|---|
| Molecular Formula | C5H10N2O4 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | (2R,4R)-2,4-diaminopentanedioic acid |
| Standard InChI | InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
| Standard InChI Key | LOPLXECQBMXEBQ-PWNYCUMCSA-N |
| Isomeric SMILES | C([C@H](C(=O)O)N)[C@H](C(=O)O)N |
| Canonical SMILES | C(C(C(=O)O)N)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
D-Glutamic acid, 4-amino-, (4R)-, systematically named (2R,4R)-2,4-diaminopentanedioic acid, features two chiral centers at the 2nd and 4th carbon positions. The (2R,4R) configuration distinguishes it from other stereoisomers, such as (2S,4S) or (2R,4S), which exhibit divergent biological activities . The molecule’s backbone consists of a five-carbon chain with carboxyl groups at positions 1 and 5 and amino groups at positions 2 and 4 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 162.14 g/mol | PubChem |
| IUPAC Name | (2R,4R)-2,4-Diaminopentanedioic acid | PubChem |
| Synonyms | 189938-24-7, MFCD17012632 | PubChem |
Stereochemical Considerations
The (4R) configuration at the 4th carbon is critical for its interaction with biological systems. Comparative studies on 4-substituted glutamic acid derivatives, such as (2S,4R)-4-methylglutamic acid, reveal that stereochemistry dictates receptor selectivity. For instance, (2S,4R)-4-methylglutamic acid shows preferential binding to kainate receptors over NMDA or AMPA receptors . This suggests that the (4R) configuration in D-glutamic acid, 4-amino-, (4R)-, may similarly influence its target specificity.
Synthesis and Natural Occurrence
Laboratory Synthesis
The synthesis of 4-substituted glutamic acid derivatives typically involves chiral resolution or stereoselective catalysis. For example, (2R,4R)-4-methyl-D-glutamic acid (PubChem CID: 2733522) is synthesized via asymmetric hydrogenation of α,β-unsaturated esters followed by functional group transformations . Similarly, the PLOS ONE study outlines a method for synthesizing (4R)-4-(3-fluoropropyl)-D-glutamic acid using protected D-glutamate intermediates, highlighting the role of chiral chromatography (e.g., Chiralcel OD columns) in ensuring stereochemical purity.
Natural Sources
4-Substituted glutamic acids are rare in nature but have been identified in plants of the Liliaceae family. Tulipa gesneriana bulbs contain 4-hydroxymethylglutamic acid and 4-ethylglutamic acid, which share structural similarities with D-glutamic acid, 4-amino-, (4R)- . These compounds are hypothesized to function as nitrogen storage molecules or defense metabolites, though their exact biological roles remain under investigation .
Pharmacological Profile and Receptor Interactions
Table 2: Receptor Affinities of 4-Substituted Glutamic Acid Derivatives
Neuropharmacological Implications
Analytical Methods and Quality Control
Chiral Chromatography
Ensuring stereochemical purity is critical for pharmacological applications. The PLOS ONE study developed a chiral HPLC method using a Chirex 3126 column and a mobile phase of MeCN/CuSO₄(aq) to resolve four stereoisomers of 4-(3-fluoropropyl)-glutamic acid within 25 minutes. This approach could be adapted for analyzing D-glutamic acid, 4-amino-, (4R)-, particularly in pharmaceutical formulations.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and circular dichroism (CD) are pivotal for confirming stereochemistry. For instance, the JStage study used -NMR ( 2.1–2.6 ppm for methylene protons) and CD () to identify (2S,4R)-4-hydroxymethylglutamic acid in plant extracts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume